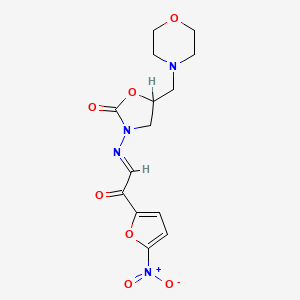

5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone

Description

Properties

CAS No. |

92297-09-1 |

|---|---|

Molecular Formula |

C14H16N4O7 |

Molecular Weight |

352.30 g/mol |

IUPAC Name |

5-(morpholin-4-ylmethyl)-3-[(E)-[2-(5-nitrofuran-2-yl)-2-oxoethylidene]amino]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C14H16N4O7/c19-11(12-1-2-13(25-12)18(21)22)7-15-17-9-10(24-14(17)20)8-16-3-5-23-6-4-16/h1-2,7,10H,3-6,8-9H2/b15-7+ |

InChI Key |

GKKMZQDANLBXRO-VIZOYTHASA-N |

Isomeric SMILES |

C1COCCN1CC2CN(C(=O)O2)/N=C/C(=O)C3=CC=C(O3)[N+](=O)[O-] |

Canonical SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone, also known as AMOZ, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C₁₄H₁₆N₄O₇Cl |

| Molecular Weight | 352.30 g/mol |

| CAS Number | 97158-93-5 |

| Synonyms | 5-morpholin-4-ylmethyl-3-[2-(5-nitro-furan-2-yl)-2-oxo-ethylideneamino]-oxazolidin-2-one |

The biological activity of AMOZ primarily involves its interaction with various biological targets, which can include enzymes and receptors. The nitro group in the furoyl moiety is believed to play a crucial role in its mechanism, likely through the generation of reactive intermediates that can modify biomolecules.

Antimicrobial Properties

AMOZ has been studied for its antimicrobial properties, particularly against various bacterial strains. It exhibits significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. In vitro studies have shown that AMOZ can inhibit bacterial growth at low concentrations, making it a candidate for further development as an antibiotic.

Anticancer Activity

Research indicates that AMOZ may possess anticancer properties. In cell line studies, it has demonstrated cytotoxic effects against certain cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of AMOZ against resistant strains of bacteria. The results indicated that AMOZ had a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, suggesting its potential as an alternative treatment option .

- Cytotoxicity in Cancer Cells : In a controlled laboratory setting, AMOZ was tested on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results showed that treatment with AMOZ resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against these cancer types .

Safety and Toxicology

The safety profile of AMOZ is critical for its potential therapeutic applications. Preliminary toxicological assessments have shown low toxicity in animal models at therapeutic doses. However, further studies are needed to fully understand its safety margins and potential side effects.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the oxazolidinone class, which is notable for its antibiotic properties. Its structure features a morpholinomethyl group attached to an oxazolidinone core, along with a nitrofuran moiety, which is essential for its biological activity. The presence of the nitro group contributes to its potential as an antimicrobial agent.

Antimicrobial Activity

The compound has been studied for its antimicrobial properties, particularly against various bacterial strains. Research indicates that derivatives of nitrofuran compounds have been effective against resistant strains of bacteria, making them valuable in treating infections where conventional antibiotics fail .

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of nitrofuran derivatives, including 5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone). The results demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent .

Anticancer Potential

There are indications that this compound may exhibit anticancer properties. Compounds with similar structures have been shown to inhibit cancer cell proliferation in vitro. The mechanism often involves inducing apoptosis in cancer cells through various pathways.

Case Study:

Research conducted by the International Agency for Research on Cancer (IARC) assessed the carcinogenicity of nitrofuran derivatives, including this compound. The findings suggested that while some derivatives showed promise in targeting cancer cells, further investigation is required to fully understand their safety and efficacy .

Drug Repurposing

Given the historical use of nitrofuran compounds in clinical settings, there is potential for repurposing existing drugs for new therapeutic uses. This approach can significantly reduce development time and costs associated with bringing new drugs to market.

Insights:

An update on the derivatization and repurposing of clinical nitrofuran drugs highlighted various strategies to enhance the efficacy of existing compounds while minimizing toxicity . The unique structure of this compound positions it well for such applications.

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicity profile. Certain derivatives have been classified under Proposition 65 for their carcinogenic potential . This classification necessitates caution in their use and further research into their safety profiles.

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Furaltadone belongs to the nitrofuran class, which shares a nitro group attached to a furan ring. This structural feature confers antimicrobial activity but also contributes to genotoxicity and carcinogenicity. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings

Nitrofurazone, despite structural differences, shares Furaltadone’s Group 2B classification but has a higher NSRL (0.5 µg/day), suggesting Furaltadone’s greater carcinogenic risk per unit dose .

Metabolites and Residue Concerns: Furaltadone metabolizes into 3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a residue marker in food products. Derivatives like 2-NP-AMOZ are used analytically to detect illegal veterinary use, highlighting regulatory challenges shared with other nitrofurans .

Regulatory Status: Furaltadone is explicitly listed under Proposition 65 due to its mammary tumorigenicity in rats, whereas Furazolidone (Group 3) and Nitrofurantoin (Group 3) lack sufficient evidence for carcinogenicity in humans .

Mechanistic Similarities: All nitrofurans undergo nitroreduction to form reactive intermediates that bind DNA, causing mutations. However, substituents like the morpholinomethyl group in Furaltadone may alter redox cycling efficiency or tissue specificity .

Table 2: Carcinogenic Risk Profiles

Preparation Methods

Synthesis of the Oxazolidinone Intermediate (3-amino-5-(morpholinomethyl)-2-oxazolidinone)

The preparation begins with the synthesis of the key intermediate, 3-amino-5-(morpholinomethyl)-2-oxazolidinone, which is then condensed with 5-nitro-2-furaldehyde.

-

- 3-(N-morpholinyl)-1,2-epoxypropane

- Hydrazine hydrate

- Diethyl carbonate

- Sodium metal in methanol

-

- 3-(N-morpholinyl)-1,2-epoxypropane is added dropwise to hydrazine hydrate warmed to about 85°C, maintaining the reaction temperature between 90°C and 100°C. This step forms 1-hydrazino-3-morpholinyl-2-propanol.

- Excess hydrazine hydrate is removed under vacuum.

- The residue is reacted with diethyl carbonate and sodium metal in methanol under reflux for approximately 2 hours.

- The reaction mixture is distilled to remove alcohol, yielding a thick green liquid. Upon cooling, a precipitate forms, which is filtered and washed with ether.

- The crude product is recrystallized from isopropanol to give purified 3-amino-5-(morpholinomethyl)-2-oxazolidinone with a melting point of approximately 120°C.

Yield: Approximately 82% for the intermediate.

- Notes: The intermediate can be used directly in the next step without isolation if desired.

Condensation with 5-nitro-2-furaldehyde

-

- 3-amino-5-(morpholinomethyl)-2-oxazolidinone (or reaction mixture containing it)

- 5-nitro-2-furaldehyde dissolved in ethanol

- Acidified water (10% HCl) for initial filtration and purification

- Saturated sodium carbonate solution for basification

-

- The intermediate or its reaction mixture is treated with acidified water and filtered to remove impurities.

- To the clear filtrate, a solution of 5-nitro-2-furaldehyde in ethanol is added dropwise, forming an orange hydrochloride salt solution.

- The free base of the target compound is precipitated by making the solution basic with saturated sodium carbonate solution.

- The yellow solid is filtered, washed with alcohol, and dried.

- Recrystallization from 95% ethanol improves purity and raises the melting point to about 206°C (decomposition).

Yield: Approximately 53% based on the starting epoxypropane.

- Final Product: 5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone.

Preparation of Hydrochloride Salt (Optional)

- The free base can be converted to its hydrochloride salt by suspending it in alcohol and adding concentrated aqueous HCl.

- The salt precipitates as pale yellow crystals, which are filtered and recrystallized from 80% alcohol.

- Melting point range for the hydrochloride salt is approximately 223°C to 228°C (decomposition).

Summary Table of Preparation Steps

| Step | Reactants/Conditions | Product | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| 1 | 3-(N-morpholinyl)-1,2-epoxypropane + Hydrazine hydrate (90-100°C) | 1-hydrazino-3-morpholinyl-2-propanol (intermediate) | - | - | Intermediate not distilled |

| 2 | Intermediate + Diethyl carbonate + Na in MeOH, reflux 2h | 3-amino-5-(morpholinomethyl)-2-oxazolidinone | 82 | 120 (recrystallized) | Can be used crude |

| 3 | Intermediate + 5-nitro-2-furaldehyde in EtOH, acid/base workup | Target compound (free base) | 53 | 206 (dec.) | Schiff base formation |

| 4 | Free base + HCl in alcohol | Hydrochloride salt | Quantitative | 223-228 (dec.) | Optional salt form |

Research Findings and Notes

- The synthetic route is well-documented in patent literature and chemical databases, emphasizing the condensation of the morpholinomethyl oxazolidinone intermediate with 5-nitro-2-furaldehyde as the key step.

- The nitro group on the furan ring is reactive and requires careful handling during synthesis to avoid side reactions.

- The intermediate oxazolidinone is synthesized via nucleophilic ring opening of the epoxypropane by hydrazine, followed by cyclization with diethyl carbonate.

- Purification steps typically involve recrystallization from alcohol solvents to achieve high purity.

- The hydrochloride salt form is often prepared for improved stability and handling.

- Yields are moderate to good, with the condensation step being the limiting factor in overall yield.

- Analytical confirmation of the product includes melting point determination, mass spectrometry (ESI-MS), and nuclear magnetic resonance (NMR) spectroscopy.

Q & A

Q. What is the carcinogenic classification of this compound, and how should this inform laboratory handling protocols?

The compound is classified as a Group 2B carcinogen ("possibly carcinogenic to humans") by the International Agency for Research on Cancer (IARC) . California’s Proposition 65 also lists it as a chemical known to cause cancer, with a "No Significant Risk Level" (NSRL) of 0.18 μg/day . Researchers must adhere to strict handling protocols:

Q. What analytical techniques are recommended for quantifying this compound in biological or environmental samples?

High-performance liquid chromatography (HPLC) paired with mass spectrometry (LC/MS) is the gold standard. Example method:

- Column : Primesep C (mixed-mode stationary phase).

- Mobile phase : Acetonitrile/water with 0.1% formic acid.

- Detection : UV at 254 nm or MS in positive ion mode. Gas chromatography (GC) is suitable for volatile derivatives, though derivatization may be required . Calibration curves should be validated against certified reference materials (CRMs) with ≥95% purity .

Q. How can structural ambiguity related to its CAS registry number be resolved?

Discrepancies exist in CAS numbers:

- 139-91-3 : Listed in California Proposition 65 and associated with furaltadone hydrochloride .

- 3795-88-8 : Cited by IARC and NTP . To resolve ambiguity:

- Cross-reference synthesis pathways (e.g., nitrofuran derivatives) .

- Use NMR (¹H/¹³C) and high-resolution MS to confirm structural identity.

- Consult IARC Monographs or regulatory databases for harmonized classifications .

Advanced Research Questions

Q. What experimental models are appropriate for studying its carcinogenic mechanisms?

- In vitro : Use human liver (HepG2) or kidney (HEK293) cell lines to assess DNA adduct formation via ³²P-postlabeling .

- In vivo : Rodent models (e.g., Sprague-Dawley rats) exposed to 0.5–2 mg/kg/day for 18–24 months, with histopathological analysis of liver and renal tissues .

- Mechanistic focus : Evaluate oxidative stress markers (e.g., 8-OHdG for DNA damage) and activation of pro-carcinogenic pathways (e.g., NF-κB) via western blot or qPCR .

Q. How can synthesis purity be optimized to minimize genotoxic impurities?

- Step 1 : Condense 5-nitro-2-furoyl chloride with 3-amino-2-oxazolidinone in anhydrous DMF at 0–5°C .

- Step 2 : Purify via recrystallization (acetic acid/ethanol, 1:3 v/v) to remove unreacted morpholine intermediates.

- Quality control :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.